methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family. Its structure features a fused thiophene-pyridine core with key substituents: a pyridin-4-yl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-23-14(22)12-11(19)10-8(15(16,17)18)6-9(21-13(10)24-12)7-2-4-20-5-3-7/h2-6H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKLXICZOFLFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination and Esterification:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thieno[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced pyridine or trifluoromethyl derivatives.
Substitution Products: Various substituted thienopyridines depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Position 6 Substituents
- Pyridinyl vs. Phenyl Groups: The target compound’s pyridin-4-yl group at position 6 distinguishes it from analogs like methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (C₁₆H₁₁F₃N₂O₂S) .
- Substituted Aryl Groups: Derivatives such as ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (C₁₈H₁₅F₃N₂O₃S) feature electron-donating methoxy groups, which may enhance solubility but reduce metabolic stability compared to the target’s pyridinyl group .
Position 4 Substituents
- Trifluoromethyl vs. Methyl/Difluoromethyl: The trifluoromethyl group in the target compound offers greater electronegativity and metabolic resistance than 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (C₁₀H₈F₂N₂O₂S), where methyl and difluoromethyl groups provide weaker electron-withdrawing effects .
Ester vs. Amide/Carboxylic Acid Derivatives
- Methyl Ester vs. Carboxylic Acid/Amide: The methyl ester in the target compound improves cell permeability compared to its carboxylic acid analog, 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (C₁₅H₉F₃N₂O₂S) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₁F₃N₃O₂S | 366.06 | 6-(pyridin-4-yl), 4-CF₃, methyl ester |
| Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | C₁₆H₁₁F₃N₂O₂S | 352.34 | 6-phenyl, 4-CF₃, methyl ester |
| Ethyl 3-amino-6-(4-methoxyphenyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxylate | C₁₈H₁₅F₃N₂O₃S | 396.38 | 6-(4-methoxyphenyl), ethyl ester |
| 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid | C₁₀H₈F₂N₂O₂S | 258.24 | 6-difluoromethyl, 4-methyl, carboxylic acid |
Key Observations :
- Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity (XLogP3 ~4.7) than methyl esters, impacting bioavailability .
Biological Activity
Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625377-72-2) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
The compound is characterized by a thieno[2,3-b]pyridine core structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 353.32 g/mol. The trifluoromethyl group and pyridine moiety contribute to its unique chemical reactivity and biological properties.
Biological Activity
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro experiments conducted on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that this compound exhibits significant growth inhibition. The sulforhodamine B assay revealed that the compound effectively reduced cell viability at concentrations as low as 13 µM, indicating its potential as an anticancer agent.
Table 1: Summary of Antitumor Activity
| Cell Line | GI50 Concentration (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| MDA-MB-231 | 13 | Minimal effect |
| MDA-MB-468 | Not specified | Minimal effect |
| MCF-12A (non-tumor) | Not applicable | No significant inhibition |
Mechanism of Action
The mechanism underlying the antitumor effects of this compound appears to be related to its influence on cell cycle dynamics. Flow cytometry analysis indicated that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a disruption in cell proliferation pathways. Notably, apoptosis markers such as PARP and caspase-3 were not significantly altered, indicating that apoptosis may not be the primary mechanism through which this compound exerts its effects .
Case Studies
In a comparative study involving various derivatives of thieno[2,3-b]pyridine compounds, this compound showed promising results similar to those of Sorafenib, a well-known multikinase inhibitor used in cancer therapy. However, unlike Sorafenib, which has been associated with high toxicity levels in breast cancer treatments, this compound demonstrated lower toxicity profiles against non-tumorigenic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
